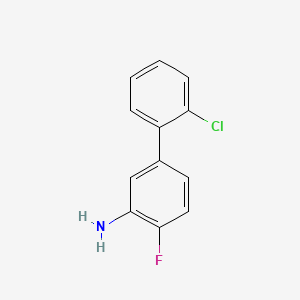

2'-Chloro-4-fluorobiphenyl-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTABRSZHZJKWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 2 Chloro 4 Fluorobiphenyl 3 Amine

Functional Group Transformations of the Amine Moiety

The primary amine group is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the amine allows for straightforward acylation, alkylation, and sulfonylation.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2'-chloro-4-fluorobiphenyl-3-yl)acetamide. This transformation is often employed to protect the amine group or to introduce new functionalities.

Alkylation: Alkylation of the amine can be achieved with alkyl halides. nih.gov For example, palladium-catalyzed alkylation with various alkyl iodides can introduce alkyl chains to the nitrogen atom. nih.gov This method has been used to synthesize a range of N-alkylated derivatives in good yields. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or toluenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamides. googleapis.com These derivatives are of interest in medicinal chemistry due to the biological activities often associated with the sulfonamide functional group. googleapis.com

A summary of representative functional group transformations of the amine moiety is presented in the table below.

| Reaction Type | Reagent | Product Type |

| Acylation | Acid Chloride/Anhydride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Formation of Imines and Other Nitrogen-Containing Derivatives

The primary amine of 2'-chloro-4-fluorobiphenyl-3-amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comlibretexts.orglibretexts.org The formation of imines is a reversible process, and the pH must be carefully controlled for optimal yields. lumenlearning.comlibretexts.org

The resulting imines can be valuable intermediates for the synthesis of other nitrogen-containing heterocycles or can be reduced to form secondary amines. The reaction with 2,4-dinitrophenylhydrazine (B122626) can be used as a classical test to confirm the presence of a carbonyl group, often producing colorful precipitates. lumenlearning.comlibretexts.org

Electrophilic Aromatic Substitution on Activated Biphenyl (B1667301) Rings

The biphenyl system of this compound is subject to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The amino group is a powerful activating group and is ortho-, para-directing. lkouniv.ac.in Conversely, the chloro and fluoro substituents are deactivating yet also ortho-, para-directing.

The interplay of these directing effects can lead to a mixture of products. For instance, in nitration reactions, which utilize a mixture of nitric and sulfuric acids to generate the nitronium ion (NO2+), substitution is expected to occur at positions ortho and para to the strongly activating amino group. masterorganicchemistry.com Similarly, sulfonation with fuming sulfuric acid introduces a sulfonic acid group (SO3H) onto the aromatic ring. masterorganicchemistry.com Halogenation, such as bromination, typically requires a Lewis acid catalyst like FeBr3 to activate the halogen. lumenlearning.com

Nucleophilic Aromatic Substitution on Halogenated Phenyl Rings

While aromatic halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, the chloro and fluoro substituents themselves are the leaving groups in potential SNAr reactions.

The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is key to the reaction's feasibility. The presence of strongly electron-withdrawing groups ortho or para to the halogen is typically required to sufficiently stabilize the negative charge through resonance. libretexts.org Given the substitution pattern of this compound, SNAr reactions are generally not facile unless additional activating groups are present on the rings.

Palladium-Catalyzed Functionalization of Biphenyl Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The chloro and fluoro substituents on the biphenyl core of this compound can potentially participate in such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide in the presence of a palladium catalyst. smolecule.com This method is widely used for the formation of carbon-carbon bonds and could be employed to further elaborate the biphenyl structure. For instance, coupling with an arylboronic acid could lead to the formation of more complex tri- and tetra-aryl systems. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. While the starting material already contains an amine, this methodology could be applied to derivatives where the amine has been transformed or to introduce additional amino groups.

Other Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) or Heck reaction (with alkenes), could also be envisioned for the derivatization of this compound, provided the appropriate reaction partners and conditions are used. nih.gov

The table below summarizes some potential palladium-catalyzed reactions for this compound.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) |

| Heck Reaction | Alkene | C-C (alkene) |

Intramolecular Cyclization Reactions for Heterocyclic Scaffold Construction

The strategic placement of functional groups in derivatives of this compound can enable intramolecular cyclization reactions to construct various heterocyclic scaffolds. These reactions are of significant interest in medicinal chemistry for the synthesis of novel drug candidates.

For example, if the amine is acylated with a reagent containing a suitable functional group, subsequent intramolecular cyclization can lead to the formation of fused ring systems. A well-designed precursor could undergo cyclization to form nitrogen-containing heterocycles like quinolines, benzodiazepines, or other related structures. The specific heterocyclic system formed would depend on the nature of the acylating agent and the reaction conditions employed. Research has shown that similar biphenyl structures can be used to synthesize complex heterocyclic molecules, such as isoindolinones and benzisothiazolones, through multi-step synthetic sequences that include cyclization steps. nih.gov

Computational and Theoretical Investigations of Halogenated Aminobiphenyl Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2'-Chloro-4-fluorobiphenyl-3-amine. nrel.govnorthwestern.edu Methods such as Density Functional Theory (DFT) are employed to calculate various electronic properties and reactivity descriptors. nrel.govresearchgate.net These descriptors provide insights into the molecule's behavior in chemical reactions.

Key electronic properties and reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

Local Reactivity Descriptors: Fukui functions and dual descriptors identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netuchile.clarxiv.org This is particularly important for understanding the regioselectivity of reactions involving substituted biphenyls.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps in predicting the sites of intermolecular interactions. researchgate.net

Conformational Analysis and Torsional Barriers of Biphenyl (B1667301) Rotamers

The two phenyl rings in biphenyl systems are not coplanar and can rotate relative to each other around the central C-C single bond. This rotation gives rise to different conformational isomers, or rotamers. The energy required to rotate one ring relative to the other is known as the torsional barrier or rotational barrier. comporgchem.comuva.es

Computational methods, particularly DFT, are extensively used to study the conformational landscape and calculate the torsional barriers of substituted biphenyls. researchgate.netrsc.org The presence of substituents on the phenyl rings, especially at the ortho positions, significantly impacts the preferred conformation and the height of the rotational barrier due to steric hindrance and electronic effects. scispace.comnih.gov

For this compound, the chlorine atom at the 2'-position and the amine group at the 3-position will influence the dihedral angle between the two phenyl rings. Computational studies can determine the most stable conformation (the one with the lowest energy) and the energy barriers for rotation through different transition states. comporgchem.comresearchgate.net These barriers are crucial for understanding the dynamic behavior of the molecule and its ability to adopt specific shapes, which can be critical for its interaction with other molecules or its application in materials science.

Factors influencing the torsional barriers in substituted biphenyls include:

Steric Hindrance: Bulky substituents at the ortho positions increase the rotational barrier due to increased steric repulsion in the planar transition state.

Electronic Effects: Intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions between substituents, can stabilize certain conformations and affect the barrier height. uva.es

Solvent Effects: The polarity of the solvent can influence the conformational preferences and rotational barriers. uva.es

| Biphenyl Derivative | Method | Basis Set | Calculated Torsional Barrier (kcal/mol) | Experimental Torsional Barrier (kcal/mol) |

|---|---|---|---|---|

| Biphenyl | CCSD(T) | Extrapolated | 1.9 (0°) / 2.1 (90°) | 1.4 ± 0.5 (0°) / 1.6 ± 0.5 (90°) comporgchem.com |

| Ortho-substituted biphenyls | DFT (B3LYP) | Not specified | Average deviation of 0.6 kcal/mol from experimental | 4.4 to 18.1 scispace.com |

| Various substituted biphenyls | DFT (B3LYP-D, B97-D, TPSS-D3) | Triple-ζ | Mean absolute deviations 0.61-0.75 kcal/mol | 6.0 to 45 researchgate.netrsc.org |

Mechanistic Studies of Key Bond Activation and Formation Processes

Carbon-Fluorine and Carbon-Hydrogen Bond Activation

The activation of carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds is a fundamental area of research with significant implications for organic synthesis and the degradation of persistent organic pollutants. nih.govcore.ac.uk Halogenated biphenyls, including this compound, present interesting substrates for studying the competition and selectivity of C-H versus C-F bond activation. core.ac.uk

Computational studies play a crucial role in understanding the mechanisms of these activation processes. Theoretical calculations can determine the thermodynamics and kinetics of bond cleavage, identify the most likely reaction pathways, and elucidate the role of catalysts, such as transition metal complexes. ethernet.edu.etscielo.br

For this compound, several C-H and C-F bonds are present. The relative reactivity of these bonds towards activation will depend on factors such as bond dissociation energies, the nature of the attacking reagent or catalyst, and the electronic effects of the substituents. core.ac.uk The fluorine atom, being highly electronegative, strengthens the C-F bond, making it generally more difficult to cleave than a C-H bond. However, the presence of a metal catalyst can dramatically alter this reactivity landscape. nih.govcore.ac.uk

Mechanistic studies often involve:

Locating Transition States: Identifying the transition state structures for C-H and C-F bond activation.

Calculating Activation Energies: Determining the energy barriers for each potential bond cleavage pathway.

Analyzing Reaction Intermediates: Characterizing the stability of intermediates formed during the reaction.

Transition State Analysis of Cross-Coupling and Cyclization Reactions

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of biphenyl derivatives. nih.govpku.edu.cnnih.gov Computational studies are instrumental in elucidating the detailed mechanisms of these reactions. chemrxiv.orgacs.org Key steps in the catalytic cycle include oxidative addition, transmetalation, and reductive elimination. nih.gov

Cyclization Reactions: Intramolecular cyclization reactions of substituted biphenyls can lead to the formation of new ring systems, which are important scaffolds in medicinal chemistry and materials science. arxiv.orglibretexts.org Computational methods can be used to explore the feasibility of different cyclization pathways. arxiv.org

For a molecule like this compound, cyclization could potentially occur through the reaction of the amine group with another part of the molecule, possibly involving the activation of a C-H or C-Cl bond. Transition state analysis would help in:

Predicting the most favorable cyclization pathway (e.g., ring size). libretexts.org

Determining the activation energy for the cyclization process.

Understanding the stereoselectivity of the reaction. arxiv.org

Structure-Property Relationship Modeling for Chemical and Materials Science Applications

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. umsl.eduresearchgate.netpjoes.comacs.org These models are valuable for predicting the properties of new, unsynthesized molecules and for designing compounds with desired characteristics.

For halogenated aminobiphenyls, QSPR models can be developed to predict a wide range of properties relevant to chemical and materials science applications, including:

Thermodynamic Properties: Such as enthalpy of vaporization and fusion. umsl.eduresearchgate.netacs.org

Physicochemical Properties: Including solubility, and partition coefficients. umsl.edu

Toxicological Properties: Predicting the potential toxicity of different congeners. nih.gov

Materials Properties: For example, predicting properties relevant to their use in organic electronics or other advanced materials.

The development of a QSPR model typically involves:

Data Set Collection: Gathering experimental data for a series of related compounds.

Molecular Descriptor Calculation: Calculating a variety of numerical descriptors that represent the structural and electronic features of the molecules.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. pjoes.com

For this compound, QSPR modeling could be used to predict its properties based on its specific substitution pattern and compare them to other halogenated biphenyls. This can guide the synthesis of new derivatives with optimized properties for specific applications. The models often highlight the key structural features, such as the number and position of halogen atoms and the planarity of the biphenyl system, that govern the observed properties. nih.govumsl.edu

| Property Predicted | Model Type | Key Descriptors | Correlation Coefficient (r² or q²) |

|---|---|---|---|

| Enthalpy of Fusion (PCBs) | 3D-QSPR (CoMFA) | Steric and Electrostatic Fields | r² = 0.955, q² = 0.783 umsl.edu |

| Enthalpy of Vaporization (PCBs) | 3D-QSPR (CoMFA) | Steric and Electrostatic Fields | r² = 0.996, q² = 0.852 researchgate.netacs.org |

| Long-Range Migration (Polyhalogenated Biphenyls) | 3D-QSA²R | Steric and Electrostatic Fields | R² = 0.999, q² = 0.842 pjoes.com |

| Toxicity (Aliphatic Compounds) | QSAR | Global and Local Electrophilicities | Not specified nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2'-Chloro-4-fluorobiphenyl-3-amine, ¹H and ¹³C NMR are fundamental.

¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic region of the ¹H NMR spectrum for this compound is complex due to the presence of two substituted benzene (B151609) rings. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are crucial for assigning them to their respective positions on the biphenyl (B1667301) core. For instance, in a related compound, N-(3'-chloro-4'-fluorobiphenyl)-4-methylpyridin-2-amine, the aromatic protons appear in the range of δ 7.59-7.93 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts are indicative of their hybridization and the nature of the attached atoms.

¹⁹F NMR is particularly useful for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom, and its coupling with adjacent protons can further confirm the substitution pattern on the fluorinated ring.

| NMR Data for Related Biphenyl Compounds | |

| Nucleus | Typical Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 6.8 - 8.0 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹⁹F | Varies depending on the specific environment |

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉ClFN), HRMS can confirm the molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value. nih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in conjunction with HRMS. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the bond between the two phenyl rings is a characteristic fragmentation pathway for biphenyl compounds, leading to distinct fragment ions that can be analyzed to confirm the substitution pattern on each ring.

| Mass Spectrometry Data for this compound | |

| Property | Value |

| Molecular Formula | C₁₂H₉ClFN |

| Exact Mass | 221.0408 g/mol |

| Molecular Weight | 221.66 g/mol |

Data sourced from PubChem CID 11600999. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of this compound would exhibit characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-F stretching, and C-Cl stretching.

Raman Spectroscopy provides complementary information to IR spectroscopy. For biphenyl derivatives, characteristic Raman peaks can be observed for the benzene ring bending vibrations and trigonal breathing modes. researchgate.net The vibrations induced by the chloro and fluoro substituents also give rise to specific Raman signals. researchgate.net

| Characteristic Vibrational Frequencies | |

| Functional Group | **Typical Wavenumber (cm⁻¹) ** |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

These are general ranges and the exact peak positions for this compound may vary.

X-ray Crystallography for Solid-State Structural Determination

For a molecule of this compound, a single crystal X-ray diffraction study would unambiguously establish the connectivity of the atoms and the spatial arrangement of the chloro, fluoro, and amino substituents on the biphenyl framework. mdpi.com The crystal packing, which describes how the molecules are arranged in the solid state, can also be determined, revealing any intermolecular interactions such as hydrogen bonding involving the amine group. whiterose.ac.ukresearchgate.net

While specific crystallographic data for this compound is not publicly available, studies on similar substituted biphenyls have shown that the inter-ring torsion angles can vary significantly depending on the nature and position of the substituents. iucr.orgresearchgate.net

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. acs.org A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. nih.gov The compound is detected using a UV detector, and the purity is determined by the percentage of the total peak area that corresponds to the main product peak. A purity of >95% is generally required for many applications. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both separation and identification. thermofisher.cnshimadzu.com The sample is vaporized and separated on a capillary column, with the individual components then being analyzed by a mass spectrometer. nemc.ushpst.cz This provides both the retention time (for identification relative to a standard) and the mass spectrum (for structural confirmation) of the compound.

Column Chromatography is a preparative technique used for the purification of the compound on a larger scale. acs.org A solid stationary phase, such as silica (B1680970) gel, is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption.

| Chromatographic Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification |

| Column Chromatography | Purification |

Applications of 2 Chloro 4 Fluorobiphenyl 3 Amine and Its Derivatives in Chemical Sciences

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The primary and most documented application of 2'-Chloro-4-fluorobiphenyl-3-amine is as a key building block in the synthesis of more complex organic molecules. Its structural framework is present in various biologically active compounds, polymers, and advanced materials. uliege.be The presence of the amine group allows for a wide range of chemical transformations, while the halogen substituents can be used to tune the properties of the final product or to participate in further coupling reactions.

The synthesis of substituted biphenylamines often involves Suzuki-Miyaura cross-coupling reactions between appropriately substituted bromoanilines and arylboronic acids. uliege.be This methodology provides a straightforward route to a diverse library of biphenylamines, including those with halogen and alkyl substituents. uliege.be The reactivity of the amine function can be temporarily masked through protection strategies to facilitate these coupling reactions. uliege.be

A significant application of biphenylamine intermediates is in the agrochemical industry. google.com For example, 3,4-dichloro-2-amino-5-fluorobiphenyl is a key intermediate in the synthesis of Bixafen, a pyrazole (B372694) amide fungicide. google.com This highlights the importance of halogenated aminobiphenyls in constructing molecules with potent biological activity. While not identical, the synthesis of such compounds often follows similar principles, underscoring the potential of this compound as a precursor for novel agrochemicals. The biological activity of pyridine (B92270) heterocyclic compounds, for instance, is significantly enhanced by the addition of fluorine, leading to lower application rates and reduced soil residues. agropages.com

The following table summarizes the key role of this compound and its analogs as synthetic intermediates:

| Application Area | Role of Biphenylamine Intermediate | Example of Target Molecule Class |

| Agrochemicals | Serves as a core scaffold for building the final active ingredient. | Pyrazole amide fungicides (e.g., Bixafen) google.com |

| Pharmaceuticals | Forms the backbone of various therapeutic agents. researchgate.net | Anticancer agents, kinase inhibitors researchgate.net |

| Materials Science | Acts as a precursor to monomers for polymerization or building blocks for functional materials. | Liquid crystals, OLED materials rsc.org |

Development of Ligands in Homogeneous and Heterogeneous Catalysis

The biphenyl (B1667301) scaffold is considered a "privileged" structure in the design of ligands for transition metal catalysis. researchgate.net The ability to introduce various substituents onto the biphenyl rings allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the activity and selectivity of the catalyst. uliege.be Biphenylamines, including derivatives of this compound, can be transformed into a variety of ligand types, such as phosphines and N-heterocyclic carbenes (NHCs). uliege.begoogle.com

Homogeneous Catalysis: In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands derived from biphenylamines can be used to stabilize and activate metal centers for a variety of transformations. uclouvain.be For instance, biphenyl phosphine (B1218219) ligands are crucial for efficient Suzuki-Miyaura reactions, particularly for the coupling of challenging substrates like ortho-substituted anilines. google.com The specific substitution pattern on the biphenyl rings of the ligand can dramatically affect the outcome of the catalytic reaction. google.com

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. nih.gov Primary amines can be anchored to solid supports, such as polystyrene, to create heterogeneous catalysts. nih.gov These immobilized catalysts have shown promise in asymmetric reactions, such as the nih.govuio.no-Wittig rearrangement, demonstrating that the principles of ligand design from biphenylamines can be extended to solid-supported systems. nih.gov The distinction between homogeneous and heterogeneous catalysis can sometimes be blurred, as some reactions may involve soluble metal colloids that act as the true catalytic species, even when a solid-supported precatalyst is used. nih.gov

The table below outlines the application of biphenylamine-derived ligands in catalysis:

| Catalysis Type | Ligand Type Derived from Biphenylamine | Key Features and Advantages |

| Homogeneous | Biphenyl phosphines, N-heterocyclic carbenes (NHCs) uliege.begoogle.com | Tunable steric and electronic properties, high activity and selectivity. uliege.be |

| Heterogeneous | Immobilized primary amines on solid supports nih.gov | Ease of separation and recycling, potential for improved stability. nih.gov |

Precursors for Advanced Materials Development

The rigid and tunable nature of the fluorinated biphenyl scaffold makes this compound and its derivatives attractive precursors for the development of advanced materials with unique optical and electronic properties. rsc.org

Fluorinated biphenyls are utilized in the development of materials for OLEDs and LCDs due to their rigidity, chemical stability, and electron-poor nature. rsc.org In OLEDs, materials based on biphenyl structures can serve as host materials or as part of the emissive layer. For example, 4,4'-N,N'-dicarbazole-biphenyl (CBP) is a well-known host material in phosphorescent OLEDs. tandfonline.com The introduction of fluorine atoms can enhance the performance of organic semiconductors used in OLEDs. tuni.fi This is often attributed to favorable changes in energy levels and improved film morphology. tuni.fi While direct use of this compound in OLEDs is not widely reported, its derivatives could be synthesized to possess the necessary charge transport and emissive properties for this application.

The biphenyl unit is a common component in organic semiconductors. The ability to form well-ordered thin films and transport charge carriers is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The specific substituents on the biphenyl core of this compound could be exploited to create materials with desired semiconductor properties.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.net The properties of MOFs, such as their pore size and functionality, are determined by the choice of the metal and the organic linker. researchgate.net Biphenyl-dicarboxylate linkers are commonly used to create MOFs with high surface areas and specific catalytic or adsorption properties. nih.govuio.no For example, UiO-67 is a well-known MOF that utilizes biphenyl-4,4'-dicarboxylic acid as a linker, resulting in a larger pore size compared to its terephthalic acid-based counterpart, UiO-66. uio.no this compound can be chemically modified, for instance, by converting the amine group into a carboxylic acid and potentially adding another carboxylic acid group, to be used as a functionalized linker for the synthesis of novel MOFs. The presence of the chloro and fluoro substituents on the linker could introduce unique properties to the resulting MOF, such as altered electronic properties or specific binding sites.

The potential applications of this compound derivatives in advanced materials are summarized below:

| Material Type | Role of Biphenylamine Derivative | Potential Advantage |

| OLEDs/LCDs | Precursor to emissive or charge-transport materials rsc.org | Enhanced stability and electronic properties due to fluorination. rsc.orgtuni.fi |

| Organic Semiconductors | Building block for semiconducting polymers or small molecules | Tunable electronic properties through substitution. |

| PIMs | Monomer for polymerization tandfonline.comacs.org | Introduction of rigidity and specific functional groups into the polymer structure. researchgate.net |

| MOFs | Precursor to functionalized organic linkers nih.govuio.noresearchgate.net | Creation of MOFs with tailored pore environments and properties. |

Design of Chemical Probes and Tools for Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. olemiss.edu The biphenyl scaffold is a recognized "privileged structure" in drug discovery and has been used to design molecules that interact with specific biological targets. researchgate.netbohrium.com The development of chemical probes often involves the synthesis of a core scaffold that can be readily modified to optimize binding affinity and selectivity, and to introduce reporter groups such as fluorescent tags or photo-cross-linking agents. researchgate.net

Derivatives of this compound can serve as a versatile scaffold for the design of chemical probes. The amine group provides a convenient handle for the attachment of various functionalities, such as fluorophores, biotin (B1667282) tags for affinity purification, or reactive groups for covalent labeling of target proteins. The chloro and fluoro substituents can be used to modulate the physicochemical properties of the probe, such as its solubility, cell permeability, and metabolic stability. Furthermore, these halogens can influence the binding affinity and selectivity of the probe for its target protein. While specific examples of chemical probes derived directly from this compound are not extensively documented, the general principles of probe design and the prevalence of the biphenyl scaffold in medicinal chemistry suggest its high potential in this area. bohrium.comrsc.org

Future Research Directions and Unresolved Challenges in Halogenated Aminobiphenyl Chemistry

Innovations in Highly Efficient and Stereoselective Synthetic Methodologies

The synthesis of halogenated aminobiphenyls, including 2'-Chloro-4-fluorobiphenyl-3-amine, often presents significant challenges in achieving high efficiency and stereoselectivity. While traditional methods like the Ullmann condensation and Suzuki-Miyaura cross-coupling have been instrumental, there is a continuous drive for innovation. nih.gov

Future research will likely focus on the development of novel catalytic systems that offer greater control over regioselectivity and stereoselectivity. The discovery of atropisomerism in substituted biphenyl (B1667301) compounds has opened up new avenues for creating chiral ligands and catalysts. researchgate.net The strategic placement of substituents can lead to axially chiral molecules with significant applications in asymmetric synthesis. chemrxiv.org

Key areas for future exploration include:

Development of Novel Catalysts: Designing catalysts that can operate under milder reaction conditions, with higher turnover numbers and improved selectivity for specific isomers.

Asymmetric Synthesis: Exploring new chiral auxiliaries and catalysts to control the atropisomeric outcome of biphenyl coupling reactions, leading to enantiomerically pure products. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of halogenated aminobiphenyls to enhance safety, efficiency, and scalability.

A significant hurdle that remains is the often substrate-dependent nature of catalytic reactivity and enantioselectivity. chemrxiv.org Slight variations in the structure of the starting materials can dramatically impact the reaction outcome. Overcoming this challenge will require a deeper understanding of reaction mechanisms and the development of more robust and versatile catalytic systems.

Exploration of Novel Reactivity Profiles and Untapped Transformation Pathways

The reactivity of halogenated aminobiphenyls is largely dictated by the nature and position of the halogen and amine substituents on the biphenyl framework. The presence of both electron-withdrawing halogens and an electron-donating amino group in a compound like this compound creates a unique electronic landscape, offering potential for a variety of chemical transformations.

Future research in this area will likely focus on:

Functional Group Transformations: Investigating novel reactions of the amino group, such as derivatization to form amides or the construction of more complex heterocyclic systems.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions to introduce a wider range of functional groups onto the biphenyl core.

C-H Activation: Developing methods for the direct functionalization of C-H bonds on the biphenyl rings, providing a more atom-economical approach to creating structural diversity.

A key challenge lies in achieving selective transformations in the presence of multiple reactive sites. For instance, selectively reacting at one halogen over another or at a specific C-H bond requires precise control over reaction conditions and catalyst design.

Advanced Computational Modeling for Predictive Chemical Design and Materials Discovery

Computational chemistry has emerged as a powerful tool for understanding and predicting the properties and reactivity of molecules. In the context of halogenated aminobiphenyls, computational modeling can provide valuable insights that guide experimental work.

Future applications of computational modeling in this field include:

Predicting Physicochemical Properties: Using quantum chemical calculations to predict properties such as molecular geometry, electronic structure, and reactivity. Studies have already been conducted on the conformational mobility and molecular electrostatic potential of chlorinated biphenyls to understand their properties. nih.gov

Reaction Mechanism Elucidation: Employing computational methods to study the mechanisms of synthetic reactions, helping to optimize reaction conditions and design more efficient catalysts. For example, reactive molecular dynamics simulations have been used to study the decomposition of polychlorinated biphenyls (PCBs). diva-portal.orgacs.org

Virtual Screening and Materials Design: Utilizing computational screening to identify candidate molecules with desired properties for specific applications, such as in materials science or medicinal chemistry. Machine learning models are being developed to predict the properties and behavior of complex chemical compounds. nih.govtandfonline.com

A significant challenge in computational modeling is the accuracy of the theoretical methods and the computational cost associated with studying large and complex molecules. Continued development of more accurate and efficient computational algorithms will be crucial for advancing this area of research.

Development of Scalable and Environmentally Benign Production Processes for Industrial Relevance

For halogenated aminobiphenyls to find widespread industrial application, the development of scalable and environmentally friendly production processes is paramount. Traditional synthetic methods often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste.

Future research in this area will focus on:

Green Chemistry Principles: Applying the principles of green chemistry to develop more sustainable synthetic routes. This includes the use of renewable starting materials, safer solvents, and catalytic methods that minimize waste.

Process Intensification: Utilizing technologies such as microreactors and continuous flow processing to improve reaction efficiency, reduce energy consumption, and enhance safety.

Biocatalysis: Exploring the use of enzymes as catalysts for the synthesis of halogenated aminobiphenyls, which can offer high selectivity and operate under mild, environmentally benign conditions.

The primary challenge in developing sustainable production processes is to achieve high efficiency and cost-effectiveness while minimizing environmental impact. This will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and environmental science. The synthesis of related compounds, such as 2-chloro-4-fluorotoluene, has seen efforts to improve reaction control and purity. google.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2'-Chloro-4-fluorobiphenyl-3-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, 4-Chloro-2-fluorobenzaldehyde ( ) may serve as a starting material for biphenyl formation. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution ensures amine introduction. Purification via column chromatography (e.g., silica gel) or recrystallization (as in ’s protocols for similar chlorinated biphenyls) is critical. Monitor purity using HPLC (>98%) and confirm via H/C NMR, noting characteristic amine proton signals (δ 3.5–5.0 ppm) and aromatic splitting patterns .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments (δ -110 to -120 ppm for aromatic F), while NMR resolves substituent positions via coupling patterns (e.g., para-fluorine splits adjacent protons).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and isotopic Cl/F patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis (as in ’s chloro-fluorophenylamine derivatives) validates bond angles and substituent orientation .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP ( ) with a 6-311+G(d,p) basis set to compute HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. Validate against experimental UV-Vis spectra (λmax ~250–300 nm for conjugated biphenylamines). For thermochemical accuracy, incorporate exact-exchange terms ( ) and compare atomization energies (average error ±2.4 kcal/mol) .

Advanced Questions

Q. How can contradictions between computational and experimental geometric data (e.g., bond lengths) be resolved?

- Methodological Answer :

Functional Selection : Test multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exact exchange ( ).

Basis Set Convergence : Ensure basis sets (e.g., def2-TZVP) are sufficiently large to minimize truncation errors.

Experimental Benchmarking : Cross-validate with X-ray crystallography ( ) or gas-phase electron diffraction. For example, C-Cl bond lengths in biphenylamines typically range 1.73–1.77 Å; deviations >0.03 Å suggest functional limitations .

Q. What structural modifications enhance this compound’s binding affinity in supramolecular systems?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce nitro (-NO2) or cyano (-CN) substituents to increase acidity of the amine (pKa ↓), improving hydrogen-bond donor capacity.

- Steric Effects : Replace 2'-Cl with bulkier groups (e.g., CF3) to enforce conformational rigidity ( ’s fluorinated pyridines demonstrate similar design logic).

- Computational Screening : Use molecular docking (AutoDock Vina) with DFT-optimized geometries to predict binding modes .

Q. How can thermal decomposition pathways of this compound be analyzed under oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2/O2 atmospheres. Mass loss at 200–300°C indicates dechlorination or amine degradation.

- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks corresponding to decomposition (ΔH ~50–100 kJ/mol).

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to activation energy (Ea) calculations. Compare with DFT-derived transition states for C-Cl bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.